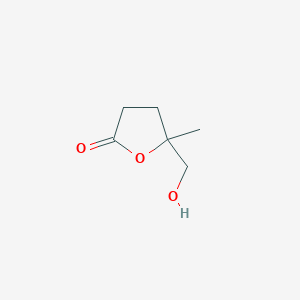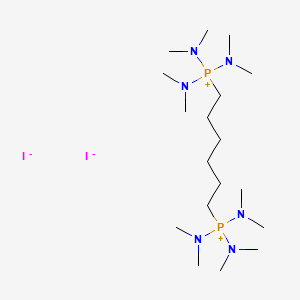
Hexamethylenebis(tris(dimethylamino)phosphonium iodide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylenebis(tris(dimethylamino)phosphonium iodide) is an organophosphorus compound known for its unique structure and reactivity. It is a colorless oil at room temperature and is one of the most common aminophosphines. This compound is widely used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexamethylenebis(tris(dimethylamino)phosphonium iodide) typically involves the reaction of tris(dimethylamino)phosphine with hexamethylene diiodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reagents and control of reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: Hexamethylenebis(tris(dimethylamino)phosphonium iodide) undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with oxygen to form hexamethylphosphoramide and with sulfur to form hexamethylthiophosphoramide .
Common Reagents and Conditions:
Oxidation: Reacts with oxygen to form hexamethylphosphoramide.
Reduction: Can be reduced under specific conditions to form different phosphine derivatives.
Substitution: Undergoes substitution reactions with various electrophiles.
Major Products:
Oxidation: Hexamethylphosphoramide.
Reduction: Various phosphine derivatives.
Substitution: Substituted phosphine compounds.
Scientific Research Applications
Hexamethylenebis(tris(dimethylamino)phosphonium iodide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Plays a role in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Hexamethylenebis(tris(dimethylamino)phosphonium iodide) involves its ability to act as a ligand and form complexes with various metal centers. Its steric and electronic properties make it effective in catalysis and other chemical processes . The compound’s affinity for sulfur also makes it a useful desulfurization agent.
Comparison with Similar Compounds
Hexamethylenebis(tris(dimethylamino)phosphonium iodide) is unique due to its specific structure and reactivity. Similar compounds include:
Tris(dimethylamino)phosphine: Shares similar steric and electronic properties.
Hexamethylphosphoramide: Formed through oxidation of the compound.
Hexamethylthiophosphoramide: Formed through reaction with sulfur.
These compounds share some reactivity patterns but differ in their specific applications and properties.
Properties
CAS No. |
73790-45-1 |
|---|---|
Molecular Formula |
C18H48I2N6P2 |
Molecular Weight |
664.4 g/mol |
IUPAC Name |
tris(dimethylamino)-[6-[tris(dimethylamino)phosphaniumyl]hexyl]phosphanium;diiodide |
InChI |
InChI=1S/C18H48N6P2.2HI/c1-19(2)25(20(3)4,21(5)6)17-15-13-14-16-18-26(22(7)8,23(9)10)24(11)12;;/h13-18H2,1-12H3;2*1H/q+2;;/p-2 |
InChI Key |
RTFSYOJBNMOLME-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)[P+](CCCCCC[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


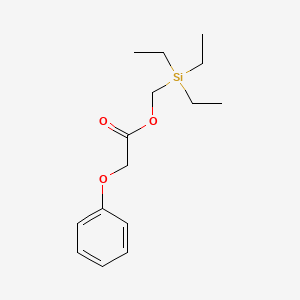
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
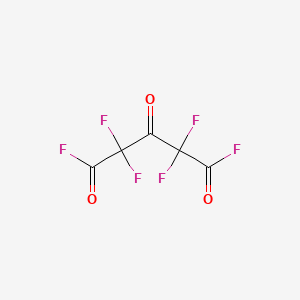
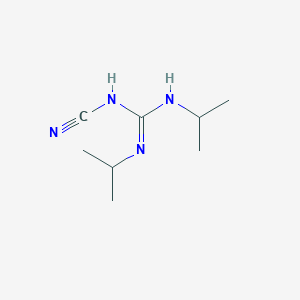

![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)
![Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14451146.png)
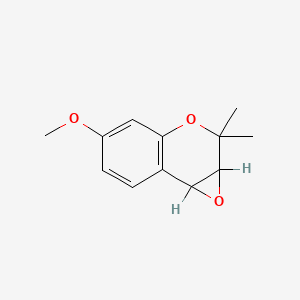
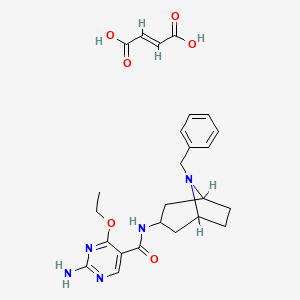
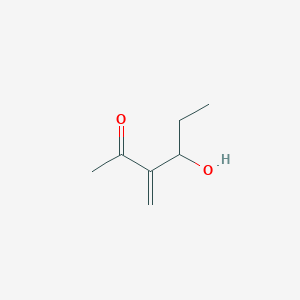
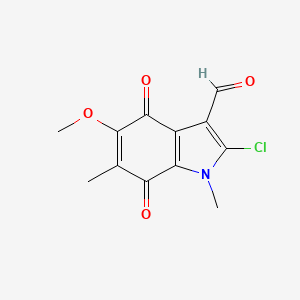
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
